Frullanolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

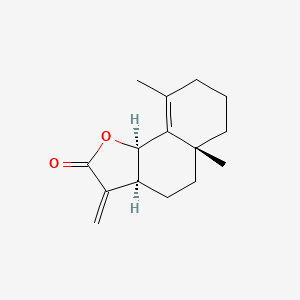

Frullanolide is a sesquiterpenoid.

科学的研究の応用

Anticancer Potential

1. Mechanism of Action:

Frullanolide has been shown to induce apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231. The compound exhibits different levels of cytotoxicity across these cell lines, with the following IC50 values:

| Cell Line | IC50 (µg/ml) |

|---|---|

| MCF-7 | 10.74 ± 0.86 |

| MDA-MB-468 | 8.04 ± 2.69 |

| MDA-MB-231 | 12.36 ± 0.31 |

| MCF-12A (normal) | 28.65 ± 6.57 |

| L-929 (fibroblast) | 19.07 ± 7.16 |

This compound's mechanism involves both p53-dependent and p53-independent pathways for inducing apoptosis, as evidenced by increased expression of apoptotic markers such as Bax and p21 in treated cells .

2. Apoptosis Induction:

Flow cytometry studies demonstrated that this compound treatment leads to a significant increase in apoptotic cells across the tested breast cancer lines, with the highest apoptotic rates observed at specific concentrations (0.5×IC50 and 2×IC50). For instance, in the MDA-MB-468 cell line, the percentage of apoptotic cells increased significantly with higher doses of this compound .

3. Case Studies:

A study published in April 2019 demonstrated that this compound could serve as a potential therapeutic agent for breast cancer due to its ability to selectively target cancerous cells while exhibiting minimal cytotoxicity towards normal cells .

Anti-inflammatory Effects

1. Inflammatory Disorders:

Recent research indicates that derivatives of this compound, such as 7-hydroxy this compound, possess potent anti-inflammatory properties. These compounds have shown efficacy in ameliorating conditions associated with acute and chronic inflammation . For instance, studies have reported significant reductions in inflammatory markers when treated with these derivatives.

2. Mechanisms Involved:

The anti-inflammatory effects are believed to be mediated through modulation of intracellular signaling pathways that regulate inflammation and immune responses .

Dermatological Applications

This compound has also been investigated in the context of dermatological applications. A study involving patch testing with a this compound mix revealed that it could be beneficial in treating eczema, as it demonstrated a low incidence of allergic reactions among patients tested . This suggests its potential use as an ingredient in topical formulations aimed at managing skin conditions.

化学反応の分析

Diastereoselective Addition for Initial Framework Construction

The synthesis of (+)-frullanolide begins with a diastereoselective addition reaction to establish stereochemical control. In a study by Chun-Chen Liao and colleagues, compound 10 (a dienophile) was added to 9 (a diene) under optimized conditions1. This step selectively forms the desired stereoisomer, critical for subsequent transformations.

Key details :

-

Substrates : Diene (9 ) and dienophile (10 ).

-

Conditions : Reaction likely employs Lewis acid catalysis or thermal activation to enhance selectivity.

-

Outcome : Generates an intermediate with defined stereochemistry, priming the molecule for rearrangement.

Oxy-Cope Rearrangement for Octalin Skeleton Formation

The defining step in frullanolide synthesis is the oxy-Cope rearrangement, a -sigmatropic process that converts the intermediate into the octalin core1. This reaction proceeds via a chair-like transition state, ensuring axial chirality transfer.

Mechanistic insights :

-

Substrate : A 1,5-diene intermediate derived from the diastereoselective addition.

-

Conditions : Thermal activation (heating) or Lewis acid catalysis (e.g., BF₃·Et₂O)1.

-

Stereochemical outcome : Preserves the stereochemistry established earlier, forming the bicyclic framework with high fidelity.

Functionalization and Downstream Modifications

Post-rearrangement, the octalin intermediate undergoes further functionalization:

-

Oxidation/Reduction : Adjusts oxidation states of carbonyl groups or hydroxyls.

-

Lactonization : Forms the characteristic lactone ring via intramolecular esterification.

Comparative Analysis of Synthetic Strategies

While the oxy-Cope rearrangement dominates this compound synthesis, alternative approaches include:

特性

CAS番号 |

27579-97-1 |

|---|---|

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC名 |

(3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13+,15+/m0/s1 |

InChIキー |

PJPHIAMRKUNVSU-NJZAAPMLSA-N |

SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

異性体SMILES |

CC1=C2[C@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3 |

正規SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Key on ui other cas no. |

62860-37-1 |

同義語 |

frullanolide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。